molecular formula C18H15Cl2N3O4S B11406674 5-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11406674
M. Wt: 440.3 g/mol
InChI Key: USZAEOZGEKRCQU-UHFFFAOYSA-N
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Description

5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with chloro, chlorophenyl, furan, and methanesulfonyl groups, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylmethanol, furan-2-carbaldehyde, and 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid. The synthetic route may involve:

    Formation of intermediates: Reacting 4-chlorophenylmethanol with furan-2-carbaldehyde to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization with 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid under acidic or basic conditions.

    Final product formation: The intermediate is then subjected to further reactions, such as chlorination and sulfonylation, to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of chloro groups may yield amines or thiols derivatives.

Scientific Research Applications

5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-[(4-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide
  • 5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(thiophen-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide

Uniqueness

5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and furan groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15Cl2N3O4S

Molecular Weight

440.3 g/mol

IUPAC Name

5-chloro-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H15Cl2N3O4S/c1-28(25,26)18-21-9-15(20)16(22-18)17(24)23(11-14-3-2-8-27-14)10-12-4-6-13(19)7-5-12/h2-9H,10-11H2,1H3

InChI Key

USZAEOZGEKRCQU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl

Origin of Product

United States

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